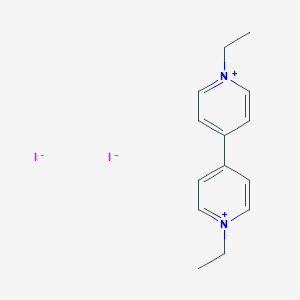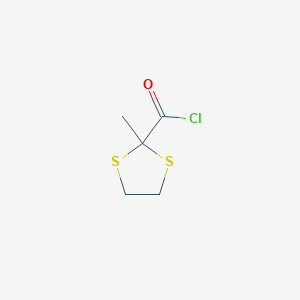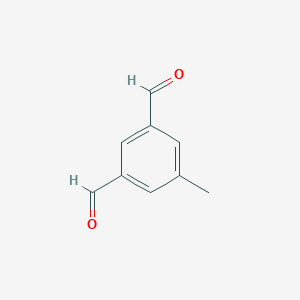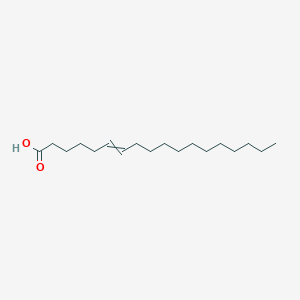
Ethyl viologen diiodide
Overview
Description
Ethyl viologen diiodide is a derivative of the viologen family, which are compounds known for their electrochemical and photochemical properties. Viologens are generally characterized by their bipyridinium structure, and ethyl viologen diiodide is distinguished by the presence of ethyl groups attached to the nitrogen atoms of the bipyridinium core and two iodide anions as counterions .
Synthesis Analysis
The synthesis of viologen polymers has been explored in various studies. For instance, one approach involves the electropolymerization of monomers such as 4-vinyl-4'-methyl-N,N'-ethylene-2,2'-bipyridinium to create films on electrodes . Although the synthesis of ethyl viologen diiodide itself is not detailed in the provided papers, similar methods could potentially be applied to synthesize ethyl viologen derivatives.
Molecular Structure Analysis
The molecular structure of ethyl viologen diiodide consists of a bipyridinium core with ethyl substituents. This structure is crucial for its electrochemical behavior, as seen in the study of its two-dimensional phase transitions on mercury electrodes in the presence of iodide ions . The molecular structure allows for the formation of a condensed phase of the dication, which is a unique characteristic compared to other viologens.
Chemical Reactions Analysis
Ethyl viologen diiodide participates in electrochemical reactions, as indicated by its phase transitions prior to reduction by diffusion of the dication . Additionally, viologens, including ethyl derivatives, can act as electron carriers in photoinduced hydrogen production and can be cofactors of hydrogenase, which suggests their involvement in redox reactions under photoexcitation .
Physical and Chemical Properties Analysis
The physical and chemical properties of viologens are largely defined by their electrochromic and photochemical behavior. Ethyl viologen diiodide, like other viologens, is expected to exhibit color changes upon electrochemical reduction or oxidation due to its bipyridinium structure . The presence of ethyl groups may influence its solubility and interaction with other chemical species. Moreover, the ability of viologens to catalyze reactions, such as the reduction of dibromodiphenylethane, highlights their potential as catalysts in various chemical processes .
Scientific Research Applications
Application
Ethyl viologen diiodide is used as an electrolyte to conduct cyclic voltammetry . This process is used to investigate the kinetic process of redox targeting reactions .
Method of Application
In cyclic voltammetry, a potential is applied to an electrode immersed in an electrolyte solution, and the resulting current is measured. The potential is then varied cyclically, and the current response is recorded. Ethyl viologen diiodide, serving as the electrolyte, facilitates this process .
Results or Outcomes
The outcomes of these experiments can provide valuable insights into the kinetics of redox reactions, which are fundamental to many processes in chemistry and biology .
Electrochromic Materials and Devices
Application
Viologens, including Ethyl viologen diiodide, are used in the fabrication of electrochromic devices (ECDs) . These devices can switch between a distinct color and a bleached state, exhibiting high contrast, multicolor, and improved long-term stability .
Method of Application
In the fabrication of ECDs, viologens are incorporated into the device setup. The electrochromic properties of these materials can be modulated by varying the nitrogen substituents on the pyridyl 'N’ .
Supercapacitor Applications
Application
Ethyl viologen diiodide has been proposed as a novel electrolyte for supercapacitor (SC) applications due to its dual cathodic and anodic redox behavior .
Method of Application
In supercapacitors, Ethyl viologen diiodide, as a single redox species, can improve the performance of the device .
Results or Outcomes
The use of Ethyl viologen diiodide in supercapacitors can enhance the energy storage capacity of the device .
Biochemistry
Application
Viologens, including Ethyl viologen diiodide, have been used in biochemistry due to their biosensitive properties .
Results or Outcomes
The outcomes of these experiments can provide valuable insights into biological processes .
Molecular Machines
Application
Viologens, including Ethyl viologen diiodide, have been used in the development of molecular machines . These are nanoscale devices capable of performing tasks when energy is added .
Results or Outcomes
The outcomes of these experiments can provide valuable insights into the design and operation of molecular machines .
Gas Storage and Separation
Application
Viologen-based materials have been applied in gas storage and separation . The unique properties of viologens make them suitable for these applications .
Method of Application
In gas storage and separation, viologen-based materials are used due to their porous nature and their ability to selectively adsorb certain gases .
Results or Outcomes
The use of viologen-based materials in gas storage and separation can enhance the efficiency of these processes .
Future Directions
Viologen-based materials, including Ethyl viologen diiodide, have received persistent attention due to their structural versatility and property tunability. They are major active components for most of the marketed electrochromic devices. Extensive efforts have been made to design and synthesize different types of viologen-based materials with enhanced properties .
properties
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2HI/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBJDSANDCPCLD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562086 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-[4,4'-bipyridine]-1,1'-diium iodide | |
CAS RN |
1983-61-5 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)










![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)